BACE1 Inhibitory Activity: Absence of Published IC50 Data for the Target Compound
A direct literature search identified a published BACE1 inhibitor series containing structurally analogous compounds, but no quantitative IC50, Ki, or % inhibition data at a specified concentration could be located for CAS 1206989-54-9 itself [1]. The closest characterized analog in the public domain is compound 41 from Yan et al. (2017), which achieved an IC50 of 4.6 μM in a fluorescence resonance energy transfer (FRET)-based BACE1 assay; however, that compound differs from the target compound by multiple substituents and cannot serve as a direct comparator [1]. Without paired testing under identical assay conditions, no reliable quantitative differentiation can be claimed.
| Evidence Dimension | BACE1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported as of April 2026 |
| Comparator Or Baseline | Lead analog 41 (Yan et al., 2017): IC50 = 4.6 μM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | FRET-based BACE1 assay (Yan et al., 2017) |
Why This Matters
Procurement decisions based on bioactivity assumptions are high-risk; users must either generate de novo data or request vendor-provided QC/activity data before selecting this compound.
- [1] Yan, G., Hao, L., Niu, Y., Huang, W., Wang, W., Xu, F., Liang, L., Wang, C., Jin, H., & Xu, P. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 137, 462–475. View Source
